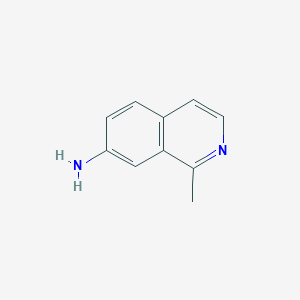

1-Methylisoquinolin-7-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylisoquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-10-6-9(11)3-2-8(10)4-5-12-7/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENANDBEBCFYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309901 | |

| Record name | 1-Methyl-7-isoquinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-24-5 | |

| Record name | 1-Methyl-7-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31181-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-7-isoquinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methylisoquinolin 7 Amine and Its Analogs

General Strategies for Isoquinoline (B145761) Nucleus Construction

The assembly of the isoquinoline core is a well-trodden path in organic synthesis, with several classical and modern methods at the disposal of chemists. These strategies offer varied entries to the bicyclic system, accommodating a range of functional groups and substitution patterns.

Classical Cyclization Reactions in Isoquinoline Synthesis

Time-honored cyclization reactions remain fundamental to the synthesis of isoquinolines. These methods, developed over a century ago, are still widely employed due to their reliability and broad applicability.

The Bischler–Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The reaction is particularly effective when the aromatic ring is activated with electron-donating groups. nrochemistry.com

The mechanism of the Bischler-Napieralski reaction can proceed through two main pathways: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding via a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org A significant side reaction can be the retro-Ritter reaction, leading to the formation of styrenes. organic-chemistry.org To mitigate this, the reaction can be carried out using the corresponding nitrile as a solvent or by employing reagents like oxalyl chloride to generate an N-acyliminium intermediate. jk-sci.com

| Reagent/Condition | Product | Key Feature |

| POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline (B110456) | Standard dehydrating agents for cyclization. wikipedia.orgnrochemistry.com |

| Tf₂O, PPA | 3,4-Dihydroisoquinoline | Used with phenethylcarbamates. wikipedia.org |

| Nitrile as solvent | 3,4-Dihydroisoquinoline | Suppresses the retro-Ritter side reaction. jk-sci.com |

| Oxalyl chloride | 3,4-Dihydroisoquinoline | Forms an N-acyliminium intermediate to avoid nitrile elimination. jk-sci.com |

Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet–Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgname-reaction.com This reaction is essentially a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization. wikipedia.org

The Pictet-Spengler reaction is particularly valuable for the synthesis of optically active tetrahydroisoquinolines, which are prevalent in natural products. arkat-usa.org Stereoselective approaches often involve the use of chiral carbonyl derivatives or chiral auxiliaries to control the stereochemistry of the newly formed stereocenter at the C-1 position. arkat-usa.org The nature of the aromatic ring plays a crucial role; electron-rich systems like indoles or pyrroles react under mild conditions, whereas less nucleophilic rings such as phenyl groups require harsher conditions. wikipedia.org

| Reactants | Catalyst | Product | Significance |

| β-phenethylamine, formaldehyde (B43269) dimethyl acetal | HCl | 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) | The original discovery of the reaction. arkat-usa.org |

| Tryptamine, aldehyde | Acid | Tetrahydro-β-carboline | Important for the synthesis of indole (B1671886) alkaloids. arkat-usa.org |

| β-arylethylamine, chiral aldehyde | Acid | Chiral tetrahydroisoquinoline | Key for asymmetric synthesis of natural products. arkat-usa.org |

The Ritter reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alkene or an alcohol in the presence of a strong acid. The reaction proceeds through the formation of a carbenium ion, which is then attacked by the nitrile to form a nitrilium ion. Subsequent hydrolysis yields the amide.

While the classical Ritter reaction is an intermolecular process, intramolecular variants can be employed for the synthesis of heterocyclic systems. In the context of isoquinoline synthesis, an intracyclic Ritter-type reaction can lead to the formation of dihydroisoquinoline derivatives. This approach, however, is less common than the Bischler-Napieralski or Pictet-Spengler reactions for constructing the core isoquinoline scaffold. One of the potential side reactions in the Bischler-Napieralski synthesis is a retro-Ritter reaction, which underscores the mechanistic link between these transformations. organic-chemistry.org

Modern Approaches for Building the Isoquinoline Scaffold

In recent years, a plethora of modern synthetic methods have been developed for the construction of the isoquinoline scaffold, often focusing on principles of green chemistry and improved efficiency. These methods include transition-metal-catalyzed reactions, microwave-assisted synthesis, and photocatalysis. These contemporary strategies aim to overcome the limitations of classical methods, such as the need for harsh conditions and the generation of significant waste.

Modern approaches often utilize transition metals like palladium, rhodium, or copper to catalyze C-H activation and annulation reactions, providing direct and atom-economical routes to isoquinolines. Microwave-assisted synthesis has also gained prominence, as it can significantly reduce reaction times and improve yields. These innovative methods offer access to a wide range of substituted isoquinolines that may be difficult to prepare using classical techniques.

Targeted Synthesis of 1-Methylisoquinoline (B155361) Core Structures

The synthesis of 1-methylisoquinolines can be achieved through various strategies, including modifications of the classical methods described above. A common approach involves the Bischler-Napieralski reaction of N-acetyl-β-phenylethylamine, which, after cyclization and subsequent dehydrogenation, yields 1-methylisoquinoline.

A specific synthetic route towards 7-substituted 1-methylisoquinolines can be envisioned through the nitration of a suitable 1-methylisoquinoline precursor, followed by reduction of the nitro group. For instance, the synthesis of 7-Nitro-1-methyl-3,4-dihydroisoquinoline has been reported. mdpi.com This key intermediate can then be subjected to reduction to yield the corresponding 7-amino derivative.

A plausible synthetic sequence for obtaining 1-Methylisoquinolin-7-amine is outlined below:

Nitration: A suitable 1-methyl-3,4-dihydroisoquinoline (B1216472) precursor can be nitrated using reagents such as potassium nitrate (B79036) in sulfuric acid to introduce a nitro group at the 7-position of the aromatic ring. mdpi.com

Reduction: The resulting 7-nitro-1-methyl-3,4-dihydroisoquinoline can then be reduced to the corresponding 7-amino compound. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid and ethanol (B145695). mdpi.com Catalytic hydrogenation over palladium on carbon is also a widely used method for the reduction of aromatic nitro groups. organic-chemistry.orgresearchgate.net

Aromatization: The final step would involve the dehydrogenation of the 7-amino-1-methyl-3,4-dihydroisoquinoline to the fully aromatic this compound. This can be achieved using various oxidizing agents, such as palladium on carbon at elevated temperatures, or other dehydrogenating agents.

The following table summarizes a potential synthetic route to the target compound based on literature precedents for analogous structures:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Bischler-Napieralski Cyclization | N-acetyl-β-(m-nitrophenyl)ethylamine, POCl₃ | 1-Methyl-7-nitro-3,4-dihydroisoquinoline |

| 2 | Reduction of Nitro Group | SnCl₂, HCl/EtOH or H₂, Pd/C | 7-Amino-1-methyl-3,4-dihydroisoquinoline mdpi.com |

| 3 | Dehydrogenation/ Aromatization | Pd/C, heat | This compound |

This strategic approach, combining classical isoquinoline synthesis with functional group manipulations, provides a viable pathway to the target molecule, this compound, and its analogs, which are of significant interest in the development of new therapeutic agents.

Regioselective Introduction of the 7-Amine Functionality

The placement of an amine group at the C7 position of the 1-methylisoquinoline core is a critical step in the synthesis of the target compound and its analogs. This transformation is typically achieved through either direct amination techniques or, more commonly, via the reduction of a nitro-substituted precursor.

Strategies for Direct Amination

Direct C-H amination is a powerful and atom-economical method for installing nitrogen-containing functional groups onto aromatic systems without prior functionalization. While challenging, photocatalysis has emerged as a viable strategy for the direct reaction of arenes with alkyl amines. nih.gov This approach avoids the need for pre-installing a directing or activating group, such as a halogen or boronic acid, which is common in traditional cross-coupling methods. nih.gov The formation of carbon-nitrogen bonds through these modern methods represents a significant advancement in the synthesis of aromatic amines, which are crucial components in materials science and pharmaceuticals. nih.gov

For the isoquinoline system, regioselectivity can be a significant hurdle. Electrophilic substitution reactions on isoquinoline tend to occur on the benzene (B151609) ring portion. For instance, nitration can yield a mixture of 5- and 8-nitroisoquinolines, while bromination can selectively produce 5-bromoisoquinoline. tutorsglobe.com Achieving selectivity at the C7 position often requires specific directing groups or specialized catalytic systems that can overcome the inherent reactivity patterns of the heterocyclic nucleus.

Reduction of Nitro Precursors

A more established and widely used method for introducing the 7-amino group is through the reduction of a 7-nitroisoquinoline (B179579) intermediate. This two-step process involves the initial regioselective nitration of the isoquinoline core, followed by the reduction of the nitro group to an amine.

The synthesis of the nitro precursor, such as 7-nitro-1-methyl-3,4-dihydroisoquinoline or 7-nitro-1-methylisoquinoline, is the key step. The nitration of 1-methylisoquinoline derivatives can be influenced by the existing substituents and reaction conditions. For example, the nitration of 6,7-dimethoxy-1-methylisoquinoline (B8805874) has been shown to yield the 8-nitro derivative. evitachem.comresearchgate.net Obtaining the 7-nitro isomer often requires starting from a precursor where the 7-position is activated or other positions are blocked. Aromatization of a 7-nitro-1,2,3,4-tetrahydroisoquinoline (B1312399) precursor, for instance using iodine or mercury(II) acetate, can yield the desired 7-nitroisoquinoline. thieme-connect.de

Once the 7-nitro precursor is obtained, the reduction of the nitro group is typically straightforward and can be accomplished using a variety of reagents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C), or chemical reduction using metals like iron, tin, or zinc in acidic media. researchgate.netorganic-chemistry.org Hydrazine-based reductions, sometimes supported on alumina (B75360) and activated by microwave irradiation, also provide an efficient and often high-yielding route to the corresponding amine. researchgate.net

Table 1: Selected Methods for Nitroarene Reduction

| Reducing Agent/System | Substrate Type | Notes | Reference |

|---|---|---|---|

| Iron (Fe) in Acetic Acid | Nitroethene isoquinoline derivative | Effective for reductive cyclization. | researchgate.net |

| Hydrazine hydrate (B1144303) on Alumina (FeCl₃·6H₂O) | Aromatic nitro compounds | Solvent-free conditions, microwave irradiation enhances reaction. | researchgate.net |

| Potassium borohydride (B1222165) (KBH₄) and Iodine (I₂) | General nitroarenes | Generates BI₃ in situ as the active reductant. | organic-chemistry.org |

| Cobalt catalyst with methylhydrazine | General nitroarenes | Provides high chemoselectivity for the nitro group. | organic-chemistry.org |

Advanced Methodologies for Derivatization at C1, C7, and the Isoquinoline Ring System

Further functionalization of the this compound scaffold is crucial for developing analogs with diverse properties. Advanced synthetic methods, including transition metal-catalyzed reactions and photochemical transformations, offer powerful tools for modifying the molecule at various positions.

Transition Metal-Catalyzed C–H Functionalization and Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules. C-H functionalization and cross-coupling reactions are cornerstone techniques for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govwikipedia.orgnih.govnih.govtaylorandfrancis.com

C-H Functionalization: Direct C-H functionalization allows for the introduction of new groups onto the isoquinoline ring without pre-existing handles. While the C2 position of quinolines and isoquinolines is often the most reactive due to electronic effects and the directing capacity of the nitrogen atom, recent advances have enabled functionalization at more distal positions like C4, C5, and C8. nih.govacs.org For the this compound system, a directing group strategy could potentially be employed to guide a metal catalyst to a specific C-H bond, enabling the introduction of aryl, alkyl, or other functional groups.

Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura (using boronic acids), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (using terminal alkynes) couplings are indispensable. nih.govdb-thueringen.de If a halogen atom is present on the isoquinoline ring (e.g., at C4 or C5) or on the 7-amino group (via diazotization and Sandmeyer reaction), these positions can be readily modified. For instance, a 7-bromo-1-methylisoquinoline (B1373894) could be coupled with various organoboron reagents to install a wide array of substituents at the 7-position. Similarly, the 7-amino group itself can participate in Buchwald-Hartwig amination reactions to form more complex diarylamines. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions on Heterocycles

| Reaction Type | Catalyst/Reagents | Position Functionalized | Notes | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃ | Aryl-Aryl | Widely used in drug discovery for C-C bond formation. | nih.gov |

| Buchwald-Hartwig Amination | Palladium catalyst | Aryl-Nitrogen | Key method for generating aromatic C-N bonds. | nih.gov |

| C-H Arylation | Palladium catalyst | C8 of Quinoline (B57606) N-Oxides | Site-selectivity can be achieved with N-oxide directing group. | acs.org |

| C-H Alkenylation | Nickel/Lewis Acid | C2 of Pyridines | Demonstrates C-H activation for C-C double bond formation. | nih.gov |

Aminomethylation and Subsequent Hydrogenolysis Strategies

Introducing a methyl group at the C1 position can be challenging via direct methylation. An alternative strategy involves an aminomethylation/hydrogenolysis sequence. beilstein-journals.org This method is particularly useful when direct metalation and quenching with a methylating agent is problematic. The strategy involves metalating the C1 position, quenching with an aminomethylating agent like Eschenmoser's salt, and then removing the aminomethyl group via hydrogenolysis to leave a methyl group. beilstein-journals.org For example, a 7-protected isoquinoline could be metalated at C1, followed by reaction with Eschenmoser's reagent. The resulting tertiary amine is then quaternized and subjected to hydrogenolysis, which cleaves the C-N bond to yield the desired 1-methylisoquinoline. beilstein-journals.org This method offers a clean and efficient alternative to direct methylation protocols.

Photochemical Transformations and Rearrangements

Photochemistry offers unique pathways for functionalizing heterocyclic compounds under mild conditions. researchgate.netnih.govresearchgate.net Visible-light-mediated reactions, in particular, have gained prominence as a green and powerful synthetic tool.

For isoquinolines, photochemical C-H hydroxyalkylation has been reported. researchgate.netnih.govresearchgate.net This process utilizes the excited-state reactivity of certain compounds to generate acyl radicals, which then add to the protonated isoquinoline ring. This method avoids the need for external oxidants typical of classical Minisci-type reactions and leads to hydroxyalkylated products. researchgate.netnih.govresearchgate.net Another approach involves photo-induced cascade reactions. For instance, a cascade amidation/cyclization of N-(methacryloyl)benzamide with a carbamoyl (B1232498) radical generated via a photosensitizer has been used to synthesize amide-functionalized isoquinoline-1,3-diones. rsc.org These photochemical methods provide access to novel derivatives that may be difficult to obtain through traditional thermal reactions.

Multi-Component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic chemistry, offering significant advantages in terms of efficiency, atom economy, and reduction of waste by combining multiple operational steps into a single synthetic procedure. These strategies are particularly valuable for the construction of complex heterocyclic frameworks like isoquinolines.

One notable approach involves the synthesis of fused isoquinoline systems through cascade reactions. For instance, selenated and sulfenylated imidazo[2,1-a]isoquinoline (B1217647) scaffolds can be synthesized via a multicomponent cascade cyclization reaction. This process begins with the intermolecular nucleophilic attack of an isoquinolin-1-amine on an acetophenone, which then undergoes intramolecular annulation to form the imidazo[2,1-a]isoquinoline core. Subsequent reaction with electrophilic selenium or sulfur reagents furnishes the final functionalized products. nih.gov

Another example is the three-component synthesis of coumarin-based pyrrolo[2,1-a]isoquinoline (B1256269) carbaldehydes. nih.gov This reaction involves the in-situ generation of an isoquinolinium ylide from isoquinoline and a 2-bromoacetophenone. This ylide then participates in a [3 + 2] cycloaddition or a nucleophilic conjugate addition with an aldehyde, followed by intramolecular cyclization to yield the complex heterocyclic product in a single pot. nih.gov Palladium-catalyzed one-pot protocols have also been developed, such as the cascade oxidative addition for constructing isoquinolinone derivatives bearing a quaternary carbon core. nih.gov

While not specific to this compound itself, these methodologies highlight the potential for rapid assembly of substituted isoquinoline cores. The principles of these MCRs, such as the Mannich reaction, can be applied to the synthesis of related heterocyclic systems like tetrahydroquinolines. nih.gov The Mannich reaction, a condensation reaction involving an amine, an aldehyde (like formaldehyde), and a compound with an acidic proton, exemplifies a classic one-pot, three-component approach. nih.gov

| Reaction Type | Key Reactants | Resulting Scaffold | Key Features |

|---|---|---|---|

| Cascade Cyclization | Isoquinolin-1-amine, Acetophenone, Electrophilic Se/S source | Selenated/Sulfenylated Imidazo[2,1-a]isoquinoline | Multicomponent cascade process nih.gov |

| [3+2] Cycloaddition | Isoquinoline, 2-Bromoacetophenone, Aldehyde | Pyrrolo[2,1-a]isoquinoline | In-situ generation of isoquinolinium ylide nih.gov |

| Palladium-Catalyzed Cascade | Allenamide, Aldehyde | Isoquinolinone with Quaternary Carbon | One-pot carbopalladation and allylic alkylation nih.gov |

| Mannich Reaction | Amine, Formaldehyde, Tetrahydroquinoline | N-Mannich base of Tetrahydroquinoline | One-pot, three-component condensation nih.gov |

Stereoselective and Asymmetric Synthesis of Chiral 1-Methylisoquinoline Derivatives

The synthesis of chiral, non-racemic isoquinoline alkaloids and their derivatives is of significant interest due to their wide range of biological activities. acs.org A primary focus has been the introduction of a stereocenter at the C1 position, which is characteristic of many natural products. rsc.org Asymmetric synthesis of these compounds is typically achieved through either the modification of traditional synthetic methods or through modern catalytic enantioselective transformations. nih.govresearchgate.net

Catalytic asymmetric reduction of a C=N double bond in 3,4-dihydroisoquinoline (DHIQ) precursors is one of the most direct and atom-economical strategies for creating chiral 1-substituted tetrahydroisoquinolines (THIQs). rsc.orgmdpi.com This can be accomplished through asymmetric hydrogenation or asymmetric transfer hydrogenation.

Catalytic Asymmetric Hydrogenation:

Transition metal catalysts, particularly those based on iridium and ruthenium, have proven highly effective for the asymmetric hydrogenation of imines and N-heteroaromatics, including isoquinoline derivatives. mdpi.com

Iridium-Catalyzed Hydrogenation: Iridium complexes are among the most attractive catalysts for these transformations. Strategies have been developed to overcome catalyst deactivation, which can be caused by strong coordination with heteroatoms. mdpi.com

Ruthenium-Catalyzed Hydrogenation: Chiral ruthenium catalysts, including heterogeneous systems, have been successfully employed for the asymmetric hydrogenation of 1-substituted DHIQs. Heterogeneous catalysts are particularly advantageous for industrial applications due to their ease of recycling and reuse. mdpi.com

Catalytic Asymmetric Transfer Hydrogenation:

This method utilizes hydrogen donors such as formic acid, isopropanol (B130326), or Hantzsch esters in place of hydrogen gas. mdpi.com Both transition-metal catalysts and organocatalysts can be employed for asymmetric transfer hydrogenation of the C=N bond in DHIQs. mdpi.com

Other Stereoselective Strategies:

Beyond reduction, other methods have been developed to establish the C1-chirality.

1,3-Dipolar Cycloaddition: A [3 + 2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones, catalyzed by a chiral primary amine, can construct tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity (up to >95% ee). mdpi.com

Use of Chiral Auxiliaries: Chirality can be induced by attaching a chiral auxiliary to the nitrogen atom of the isoquinoline precursor. Subsequent diastereoselective reactions, such as the addition of a nucleophile to the C1 position, are followed by the removal of the auxiliary to yield the chiral product. researchgate.net

Modification of Traditional Syntheses: Asymmetric versions of classic isoquinoline syntheses like the Pictet-Spengler and Bischler-Napieralski reactions have been developed. acs.orgnih.govresearchgate.net In an asymmetric Bischler-Napieralski reaction, a β-phenylethylamine is acylated and cyclized, and the resulting 3,4-dihydroisoquinoline is then enantioselectively reduced. rsc.orgwikipedia.org

| Method | Catalyst/Reagent Type | Substrate | Key Feature | Reported Selectivity |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium Catalysts | 1-Substituted-3,4-dihydroisoquinoline | Direct, atom-economical reduction of C=N bond mdpi.com | High enantioselectivity |

| Asymmetric Transfer Hydrogenation | Transition-metal or Organocatalysts with H-donor | 1-Substituted-3,4-dihydroisoquinoline | Uses H-donors like formic acid or isopropanol mdpi.com | Variable, often high ee |

| [3+2] 1,3-Dipolar Cycloaddition | Chiral Primary Amine | C,N-cyclic azomethine imine, Allyl alkyl ketone | Forms dinitrogen-fused heterocycles mdpi.com | Up to >95% ee, >25:1 dr mdpi.com |

| Chiral Auxiliary Approach | Chiral group on isoquinoline nitrogen | N-acylated isoquinolinium salt | Diastereoselective nucleophilic addition researchgate.net | >90% ee reported for some alkaloids researchgate.net |

| Asymmetric Bischler-Napieralski Reaction | Chiral reducing agent | β-phenylethylamine derivative | Enantioselective reduction of the intermediate DHIQ rsc.org | Method dependent |

Chemical Reactivity and Mechanistic Studies of 1 Methylisoquinolin 7 Amine Derivatives

Reactivity of the Isoquinoline (B145761) Nitrogen Atom

The nitrogen atom in the isoquinoline ring of 1-methylisoquinolin-7-amine exhibits characteristic basic and nucleophilic properties. As an analog of pyridine (B92270), isoquinoline is a weak base, and its nitrogen can be readily protonated, alkylated, acylated, and oxidized. shahucollegelatur.org.intutorsglobe.comwikipedia.org

Protonation and Salt Formation: The nitrogen atom possesses a lone pair of electrons, making it a Brønsted-Lowry base. Treatment with strong acids, such as hydrochloric acid, results in protonation to form the corresponding isoquinolinium salt. tutorsglobe.comwikipedia.org The presence of the electron-donating 7-amino and 1-methyl groups is expected to increase the electron density on the nitrogen atom, enhancing its basicity compared to unsubstituted isoquinoline.

Alkylation and Acylation: The nitrogen atom can act as a nucleophile, reacting with alkylating and acylating agents. These reactions lead to the formation of N-alkyl or N-acyl isoquinolinium salts, respectively. shahucollegelatur.org.in

Oxidation: Oxidation of the isoquinoline nitrogen can be achieved using peroxy acids. shahucollegelatur.org.inyoutube.com This reaction typically yields the corresponding N-oxide, a transformation that can alter the electronic properties and subsequent reactivity of the heterocyclic system. youtube.com

Lewis Acid Adducts: The nitrogen atom can also coordinate with Lewis acids, such as boron trifluoride (BF₃), to form stable adducts. tutorsglobe.comwikipedia.org

Transformations at the C1-Methyl Group

The methyl group at the C1 position of the isoquinoline ring is particularly reactive due to its proximity to the ring nitrogen. The protons of this methyl group are acidic and can be abstracted to form a reactive intermediate, which can then participate in various condensation and functionalization reactions.

A notable transformation involves the reaction of 1-methylisoquinoline (B155361) derivatives with dimethylformamide-dimethylacetal (DMF-DMA). scirp.orgresearchgate.net This reaction leads to the formation of enaminones, which are versatile synthetic intermediates. scirp.orgresearchgate.netscispace.com For instance, the triazoloisoquinoline derivative, formed from 1-methylisoquinoline, reacts with DMF-DMA to yield the corresponding enaminone, which can be used for the synthesis of more complex heterocyclic systems like pyrazolyl triazoloisoquinolines. scirp.orgresearchgate.netscispace.com

| Reactant | Reagent | Product | Reference |

| 1-Methylisoquinoline Derivative (Triazoloisoquinoline 4) | Dimethylformamide-dimethylacetal (DMF-DMA) | Enaminone 7 | scirp.orgresearchgate.netscispace.com |

Chemical Modifications of the 7-Amine Substituent

The 7-amino group is a primary aromatic amine and thus exhibits a rich and predictable reactivity profile. It can undergo a wide range of chemical modifications, allowing for the synthesis of a diverse array of derivatives. nih.gov The synthesis of the parent compound, 7-amino-1-methyl-3,4-dihydroisoquinoline, can be achieved by the reduction of the corresponding 7-nitro derivative using reagents like tin(II) chloride. mdpi.com

Common modifications of the 7-amino group include:

Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce various functional groups or to protect the amine.

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides. nih.gov

Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation can be an issue. youtube.com Reductive amination, using aldehydes or ketones in the presence of a reducing agent, provides a more controlled method for N-alkylation, such as methylation using formaldehyde (B43269). nih.govdntb.gov.ua

Diazotization: Reaction with nitrous acid at low temperatures would convert the primary amine into a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core

The substitution pattern on the isoquinoline core is influenced by the inherent electronic properties of the bicyclic system and the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr): In unsubstituted isoquinoline, electrophilic attack occurs preferentially on the benzene (B151609) ring at the C5 and C8 positions. shahucollegelatur.org.intutorsglobe.com In this compound, the powerful electron-donating and activating 7-amino group dominates the directing effects. As an ortho, para-director, the amino group strongly activates the C6 and C8 positions towards electrophilic attack. The C1-methyl group, a weaker activating group, further reinforces this preference. Therefore, electrophilic substitution reactions like nitration, halogenation, and sulfonation are expected to occur predominantly at the C6 and C8 positions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of the isoquinoline system is electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring. youtube.com Nucleophilic substitution generally occurs at the C1 position. shahucollegelatur.org.iniust.ac.ir The Chichibabin amination, for example, involves the reaction of isoquinoline with sodium amide to yield 1-aminoisoquinoline. shahucollegelatur.org.in For this compound, nucleophilic attack at C1 would require the displacement of the methyl group, which is not a typical leaving group. However, if a good leaving group (e.g., a halogen) were present at the C1 position, it would be highly susceptible to nucleophilic displacement. iust.ac.ir

Cycloaddition Reactions and Formation of Fused Ring Systems

Cycloaddition reactions are powerful tools for constructing complex polycyclic molecules from the isoquinoline scaffold. These reactions can be used to build additional rings onto the existing framework, leading to the formation of novel fused heterocyclic systems. nih.govresearchgate.net

The isoquinoline core serves as a building block for the synthesis of various fused nitrogen-containing heterocycles, including pyridoisoquinolines and related structures. For instance, 3-aminopyrido[2,1-a]isoquinolin-4-one derivatives have been synthesized through the condensation of 1-alkyl-3,4-dihydroisoquinolines with azlactones. semanticscholar.org Similarly, pyrimido[6,1-a]isoquinoline derivatives can be synthesized via ring closure of appropriate tetrahydroisoquinoline intermediates. mdpi.comnih.gov These examples demonstrate established strategies for constructing six-membered heterocyclic rings fused to the isoquinoline nitrogen, creating complex tricyclic systems.

A significant class of fused systems derived from 1-methylisoquinoline are the triazoloisoquinolines. These compounds are typically synthesized via a [3+2] cycloaddition reaction. Research has shown that the reaction of 1-methylisoquinoline with hydrazonoyl halides in ethanol (B145695), catalyzed by chitosan (B1678972) under microwave irradiation, efficiently affords scirp.orgscispace.commdpi.comtriazolo[3,4-a]isoquinolines. scirp.orgresearchgate.netscispace.com This reaction proceeds via a 1,3-dipolar cycloaddition mechanism. The resulting triazoloisoquinoline products are valuable precursors for further synthetic elaborations. scirp.orgresearchgate.net

| 1-Methylisoquinoline Reactant | Hydrazonoyl Halide Reactant | Product | Reference |

| 1-Methylisoquinoline | N-Aryl-C-ethoxycarbonylhydrazonoyl chloride | 3-Ethoxycarbonyl- scirp.orgscispace.commdpi.comtriazolo[3,4-a]isoquinoline | scirp.org |

| 1-Methylisoquinoline | C-Acetyl-N-arylhydrazonoyl chloride | 3-Acetyl- scirp.orgscispace.commdpi.comtriazolo[3,4-a]isoquinoline | researchgate.net |

These studies highlight the utility of the C1-methylisoquinoline scaffold in cycloaddition reactions to generate diverse and complex fused heterocyclic systems of pharmaceutical interest. scirp.orgresearchgate.net

Thiadiazolylisoquinoline Derivatives

The synthesis of thiadiazolylisoquinoline derivatives from this compound is predicated on the reactivity of its exocyclic amino group. A plausible and widely utilized pathway in heterocyclic chemistry involves the reaction of an aromatic amine with an isothiocyanate to form a thiourea (B124793) intermediate, which subsequently undergoes cyclization to form a thiadiazole ring.

For this compound, the initial step is the nucleophilic attack of the 7-amino group on the electrophilic carbon of an arylisothiocyanate. This reaction, typically conducted in a suitable solvent, yields an N-(1-methylisoquinolin-7-yl)-N'-arylthiourea derivative. The reactivity of aromatic amines towards isothiocyanates is well-established, with the reaction proceeding readily to form the corresponding thiourea adducts.

The subsequent and crucial step is the oxidative cyclization of the thiourea intermediate. This transformation can be achieved using various reagents, such as hydrazonoyl halides. The reaction proceeds by nucleophilic attack from the sulfur atom of the thiourea onto the electrophilic carbon of the hydrazonoyl halide, followed by intramolecular cyclization and elimination to afford the 1,3,4-thiadiazole (B1197879) ring fused or appended to the isoquinoline core. This method provides a versatile route to novel thiadiazolylisoquinoline systems.

Table 1: Proposed Reaction Scheme for Thiadiazolylisoquinoline Synthesis

| Step | Reactants | Intermediate/Product | Description |

| 1 | This compound + Arylisothiocyanate | N-(1-methylisoquinolin-7-yl)-N'-arylthiourea | Formation of a thiourea derivative via nucleophilic addition. |

| 2 | Thiourea intermediate + Hydrazonoyl halide | Thiadiazolylisoquinoline derivative | Cyclization to form the 1,3,4-thiadiazole ring system. |

Pyrimidoisoquinolinequinone Systems

The construction of pyrimidoisoquinolinequinone systems from this compound involves the formation of a pyrimidine (B1678525) ring fused to the isoquinoline scaffold, followed by oxidation. A common strategy for synthesizing fused pyrimidines is to start from an ortho-diamino or ortho-amino-carbonyl precursor. rsc.orgnih.gov

A hypothetical synthetic route would begin with the introduction of a functional group at the C8 position of this compound, ortho to the existing amino group. This could be achieved, for instance, through electrophilic substitution such as nitration, followed by reduction of the nitro group to an amine, yielding 1-methylisoquinoline-7,8-diamine.

This diamine is a key intermediate for building the pyrimidine ring. Reaction of the 1-methylisoquinoline-7,8-diamine with various C1 or C3 synthons can lead to the formation of the fused pyrimidine. For example:

Reaction with formamide or triethyl orthoformate would yield a pyrimido[4,5-h]isoquinoline.

Condensation with urea or thiourea would produce a 2-hydroxy- or 2-mercaptopyrimido[4,5-h]isoquinoline derivative. rsc.org

Reaction with a β-ketoester or malonic acid derivative would provide a more substituted pyrimidine ring.

Once the pyrimidoisoquinoline core is established, the final "quinone" functionality can be introduced. This typically requires the presence of electron-donating groups, such as hydroxyls, on the benzene ring of the isoquinoline moiety, which can then be oxidized to a quinone using appropriate oxidizing agents. The synthesis of pyrimido-isoquinolin-quinones has been a subject of research, with various methods developed from different starting materials. citedrive.comresearchgate.net

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can occur at several sites, primarily the heterocyclic nitrogen atom and the fused ring system.

Oxidation: The most common oxidation pathway for tertiary amines and nitrogen-containing heterocycles like isoquinoline is N-oxidation. shahucollegelatur.org.in Treatment of this compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide would be expected to yield the corresponding this compound N-oxide. The oxygen atom coordinates with the nitrogen, forming a stable N-oxide. This transformation is significant as N-oxides of isoquinolines are versatile intermediates in organic synthesis and can exhibit unique biological properties. rsc.orgthieme-connect.de

Furthermore, the presence of the activating 7-amino group can direct oxidation towards the benzene portion of the isoquinoline ring under certain conditions. shahucollegelatur.org.in Oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate, for example, has been shown to affect the benzene ring. shahucollegelatur.org.in

Reduction: Reduction of the isoquinoline ring system can also proceed via different pathways.

Catalytic Hydrogenation: This is a common method for reducing the isoquinoline nucleus. Depending on the reaction conditions, particularly the acidity of the medium, selective reduction can be achieved. Typically, the pyridine ring is preferentially reduced, leading to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. shahucollegelatur.org.in

Hydride Reagents: Reagents like sodium borohydride (B1222165) or lithium aluminum hydride can also be used for reduction, often targeting specific functional groups or the heterocyclic ring.

N-Oxide Reduction: If the isoquinoline N-oxide is formed, it can be readily reduced back to the parent isoquinoline using various reducing agents, such as trivalent phosphorus compounds (e.g., PCl₃) or through catalytic hydrogenation. A method for the rearomatization of tetrahydroisoquinolines using pyridine-N-oxide as an oxidant has also been reported, highlighting the reversible nature of these redox processes. acs.org

Computational Mechanistic Elucidation of Reactions

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate the reaction mechanisms, reactivity, and electronic properties of molecules like this compound. thieme-connect.de

Reactivity and Frontier Molecular Orbitals: The reactivity of the molecule can be predicted by analyzing its frontier molecular orbitals (HOMO and LUMO). The distribution of the HOMO indicates the most likely sites for electrophilic attack, while the LUMO distribution indicates sites susceptible to nucleophilic attack. For this compound, calculations would likely show a high HOMO density on the 7-amino group and specific positions on the aromatic rings, guiding its reaction with electrophiles. The LUMO is expected to be distributed over the heterocyclic pyridine ring, indicating its susceptibility to nucleophiles or reduction.

Mechanistic Pathway Analysis: For the reactions described above, computational studies can map out the entire reaction pathway.

Thiadiazole Formation: DFT calculations can model the initial nucleophilic attack of the amino group on the isothiocyanate, confirming the formation of the thiourea intermediate. Subsequent steps, including the localization of the transition state for the cyclization reaction, can determine the activation energy barrier, providing insight into the reaction kinetics and the most favorable pathway. researchgate.net

Pyrimidine Synthesis: In the formation of the pyrimidoisoquinoline system, DFT can be used to compare the energetics of different cyclization strategies. By calculating the stability of intermediates and the energy of transition states, the most plausible mechanistic route for the ring closure can be identified. acs.orgresearchgate.net

N-Oxidation: The mechanism of N-oxidation can be studied by modeling the approach of the oxidizing agent (e.g., m-CPBA) to the isoquinoline nitrogen. Calculations of the transition state structure and the associated energy barrier can provide a detailed picture of the oxygen transfer process.

Such computational analyses, which investigate properties like molecular electrostatic potential, bond lengths, and charge distribution, are invaluable for rationalizing observed experimental outcomes and for predicting the reactivity of novel derivatives. jchemrev.comjchemrev.com

Biological and Pharmacological Research on 1 Methylisoquinolin 7 Amine and Its Analogs

In Vitro Assessment of Antimicrobial Activity

The isoquinoline (B145761) core is a key feature in many compounds, both natural and synthetic, that exhibit a broad spectrum of biological activities, including antimicrobial effects against various pathogens researchgate.netmdpi.com.

Antibacterial Spectrum and Efficacy (e.g., against Gram-positive pathogens)

Derivatives of the isoquinoline skeleton have shown notable antibacterial properties, particularly against Gram-positive bacteria. A study on tricyclic isoquinoline derivatives identified compounds with efficacy against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium mdpi.com. For instance, certain synthesized compounds demonstrated minimum inhibitory concentrations (MICs) as low as 16 µg/mL against S. aureus mdpi.com.

Alkynyl isoquinolines represent another class of derivatives with potent bactericidal activity against a range of Gram-positive bacteria, including clinically significant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) nih.govvt.edu. Two such compounds, HSN584 and HSN739, displayed moderate antibacterial activity with MIC values ranging from 4 to 16 µg/mL against bacteria such as Staphylococcus epidermidis, Listeria monocytogenes, and Enterococcus faecalis nih.gov. The mechanism of these alkynyl isoquinolines appears to involve the disruption of cell wall and nucleic acid biosynthesis in S. aureus nih.govvt.edu.

Furthermore, other quinoline-based compounds have been recognized for their antibacterial action. Quinolone analogs are widely used in clinical practice due to their broad antibacterial spectrum nih.gov. Novel quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive strains, with some compounds exhibiting MIC values as low as 0.75 μg/mL against MRSA nih.gov.

| Compound/Analog Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Tricyclic Isoquinoline Derivative (8d) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| Tricyclic Isoquinoline Derivative (8f) | Staphylococcus aureus | 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline Derivative (8f) | Streptococcus pneumoniae | 32 µg/mL | mdpi.com |

| Alkynyl Isoquinolines (HSN584, HSN739) | Various Gram-positive bacteria | 4–16 µg/mL | nih.gov |

| Quinoline-2-one Derivative (6c) | Methicillin-resistant S. aureus (MRSA) | 0.75 µg/mL | nih.gov |

Antifungal Properties

The antifungal potential of isoquinoline derivatives has also been a subject of investigation. Various analogs have been designed and synthesized, demonstrating significant activity against plant-pathogenic fungi and human fungal pathogens researchgate.netjlu.edu.cnnih.govnih.gov.

In one study, novel isoquinoline derivatives were synthesized by incorporating a diphenyl ether fragment. Several of these compounds exhibited high inhibition rates (up to 93.0%) against Physalospora piricola and Rhizotonia cerealis at a concentration of 50 mg/L jlu.edu.cnresearchgate.net. Another compound from this series, 9f, showed excellent efficacy against Alternaria solani (80.4%), Alternaria alternata (88.2%), and Physalospora piricola (93.8%) nih.gov. The in vivo antifungal activity of compound 9f against P. piricola on apples was found to be comparable to the commercial fungicide chlorothalonil (B1668833) nih.gov.

Other research has focused on isoxazole-like benzamide (B126) and isoquinolinone hybrids. These compounds were evaluated for their antifungal activity against six fungal species, with some derivatives showing promising results mdpi.com. Specifically, certain isoxazolidine (B1194047) isoquinolinone hybrids demonstrated potent activity against all tested micromycetes and yeasts, with one compound being 10–100 times more active than the reference drug ketoconazole (B1673606) against Aspergillus niger mdpi.com. The structural features, such as 4-methoxy phenyl substitutions, appear to contribute significantly to the antifungal activity nih.gov.

| Compound/Analog Class | Fungal Strain | Activity/Inhibition Rate | Reference |

|---|---|---|---|

| Isoquinoline Derivative (Ic, Ie, Il) | Physalospora piricola | ~93.0% at 50 mg/L | jlu.edu.cnresearchgate.net |

| Isoquinoline Derivative (Ic, Ie, Il) | Rhizotonia cerealis | ~93.0% at 50 mg/L | jlu.edu.cnresearchgate.net |

| Isoquinoline Derivative (9f) | Alternaria solani | 80.4% at 50 mg/L | nih.gov |

| Isoquinoline Derivative (9f) | Alternaria alternata | 88.2% at 50 mg/L | nih.gov |

| Isoquinoline Derivative (9f) | Physalospora piricola | 93.8% at 50 mg/L (EC50 = 3.651 mg/L) | nih.gov |

| Isoxazolidine Isoquinolinone Hybrid (10bm) | Aspergillus niger | 10–100x more active than Ketoconazole | mdpi.com |

Anticancer Research and Cellular Mechanisms

The isoquinoline framework is a common feature in a number of compounds investigated for their anticancer properties semanticscholar.orgmdpi.com. Research into analogs, such as 7-aminoisoquinoline-5,8-quinones, has shed light on their cytotoxic effects on various cancer cell lines researchgate.netresearchgate.net.

Modes of Action in Cancer Cell Lines (e.g., apoptosis induction)

Several isoquinoline derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. For instance, water-soluble derivatives of 7β-hydroxycholesterol have been shown to induce apoptosis in colon carcinoma cell lines, as evidenced by DNA fragmentation and the cleavage of caspase-3 nih.gov. The cytotoxic activity of these compounds is often evaluated using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50) ekb.eg.

Studies on 7-aminoisoquinoline-5,8-quinone derivatives have demonstrated moderate to high cytotoxic activity against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range (0.5 to 6.25 μM) researchgate.net. The specific structure and position of amino acid fragments attached to the isoquinolinequinone core play a significant role in their cytotoxic effects researchgate.net. Similarly, novel quinoline (B57606) derivatives have been shown to induce cytotoxicity in breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values of 3.1 µg/mL and 9.96 μg/mL, respectively mdpi.com. The mechanism of action for these compounds involves the upregulation of apoptotic proteins like caspase-3 and p53 mdpi.com.

Furthermore, some synthetic derivatives have shown inhibitory effects on breast cancer cell lines by causing cell-cycle arrest without necessarily inducing apoptosis nih.gov. Other compounds, like certain Schiff's bases, have demonstrated potent antitumor activities by inhibiting key enzymes such as EGFR and HER2, leading to apoptosis and cell cycle arrest at the G2/M phase mdpi.com.

Redox Properties and Biological Activity

The biological activity of quinone-containing compounds, including isoquinolinequinones, is often linked to their redox properties researchgate.net. The ability of these molecules to undergo reduction can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis in cancer cells. The cytotoxic and antitumor activities of 7-phenylaminoisoquinoline-5,8-quinone derivatives have been shown to correlate with their half-wave potentials, a measure of their redox activity researchgate.net.

However, the role of redox properties can be complex. Some quinoline derivatives have been investigated for their antioxidant potential, which could be beneficial in neuroprotective contexts researchgate.netnih.gov. The antioxidant activity is related to their ability to scavenge free radicals through mechanisms like hydrogen atom transfer or single electron transfer researchgate.net. For example, certain quinoline-4-carboxylic acid derivatives have shown better antioxidant effects than their precursors in DPPH assays ui.ac.id. Conversely, some compounds can exhibit pro-oxidant activity, which may enhance their anticancer effects mdpi.com. The interplay between the structure of the isoquinoline derivative and its resulting redox properties is a critical factor in determining its ultimate biological effect.

Neuroprotective Investigations and Mechanisms

Significant research has been conducted on the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous amine and a close analog of 1-Methylisoquinolin-7-amine nih.govjneuropsychiatry.orgnih.govresearchgate.netfrontiersin.orgnih.gov. 1MeTIQ has shown promise in protecting dopaminergic neurons, which are implicated in Parkinson's disease nih.govresearchgate.net.

Studies have demonstrated that 1MeTIQ exerts neuroprotective action against various neurotoxins, including 1-methyl-4-phenylpyridinium ion (MPP+), 6-hydroxydopamine (6-OHDA), and rotenone, in cultured rat mesencephalic neurons nih.govresearchgate.netmdsabstracts.org. This protective effect is stereoselective, with the (R)-enantiomer being more effective nih.govresearchgate.net.

The mechanisms underlying the neuroprotective effects of 1MeTIQ are believed to be multifaceted. Key proposed mechanisms include:

MAO Inhibition: 1MeTIQ is a reversible inhibitor of both monoamine oxidase A and B (MAO-A and MAO-B), which can reduce the oxidative stress associated with dopamine (B1211576) metabolism jneuropsychiatry.orgfrontiersin.orgnih.gov.

Free Radical Scavenging: The compound possesses free radical scavenging properties, which helps to counteract the damaging effects of oxidative stress induced by neurotoxins jneuropsychiatry.orgfrontiersin.orgnih.gov.

Antagonism of the Glutamatergic System: 1MeTIQ has been found to prevent glutamate-induced cell death and calcium (Ca2+) influx, suggesting an interaction with excitatory amino acid receptors jneuropsychiatry.orgfrontiersin.org.

Antioxidant Effects: It is suggested that 1MeTIQ may act as an indirect antioxidant, potentially by inducing the expression of antioxidant enzymes nih.govresearchgate.net.

These neuroprotective properties highlight the therapeutic potential of 1MeTIQ and related isoquinoline structures in the context of neurodegenerative diseases nih.govjneuropsychiatry.orgnih.govnih.gov.

Anti-inflammatory and Analgesic Research

There is no specific information available in the public research domain regarding the anti-inflammatory and analgesic properties of this compound. While studies on other isoquinoline analogs have reported such activities, these findings cannot be directly attributed to this compound without specific experimental evidence. For instance, research on certain tetrahydroisoquinoline derivatives has demonstrated analgesic and anti-inflammatory effects. biomedpharmajournal.org However, the structural differences between these compounds and this compound are significant enough that their biological activities cannot be assumed to be similar.

Elucidation of Molecular Targets and Pathways

Without enzyme and receptor binding data, the molecular targets and pathways through which this compound might exert biological effects remain unknown. Understanding the mechanism of action of a compound is a critical step in drug discovery and development, and this information is currently lacking for this compound.

Computational Chemistry and Cheminformatics for 1 Methylisoquinolin 7 Amine Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Methylisoquinolin-7-amine, molecular docking can be employed to understand its binding affinity and interaction with various protein targets. For instance, studies on similar quinoline (B57606) derivatives have utilized molecular docking to explore their potential as inhibitors of specific enzymes. The process involves preparing the 3D structure of this compound and docking it into the active site of a target protein. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

The binding affinity is often expressed as a docking score, with lower scores indicating a more favorable binding. For example, a hypothetical docking study of this compound against a panel of kinases might yield the following results:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | LYS72, GLU91, LEU148 |

| Kinase B | -7.2 | ASP168, PHE169, VAL23 |

| Kinase C | -6.8 | THR84, ILE145, MET147 |

| Kinase D | -9.1 | GLY22, SER88, ALA146 |

These docking studies are instrumental in rationalizing the mechanism of action at a molecular level and guiding the design of more potent and selective analogs.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity. The solid-phase FTIR and Raman spectra of related compounds like 6-methyl 1,2,3,4-tetrahydroquinoline (B108954) have been interpreted with the aid of DFT calculations, demonstrating the utility of this approach in understanding vibrational properties. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -5.8 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 | Chemical stability |

| Dipole Moment | 2.5 D | Polarity of the molecule |

These calculations can also predict the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack, which is crucial for understanding its metabolic pathways and potential interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ijpsr.com These models are built by finding a correlation between calculated molecular descriptors and experimentally determined activity. For a series of analogs of this compound, a QSAR model could be developed to predict their biological efficacy, such as inhibitory activity against a particular enzyme. nih.gov

The development of a QSAR model involves calculating a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters. nih.gov A statistically significant model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. A hypothetical QSAR equation for a series of this compound derivatives might look like:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HD_count + 2.1

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the partition coefficient.

MW is the molecular weight.

HD_count is the number of hydrogen bond donors.

Such models have been successfully applied to various classes of compounds, including quinoline derivatives, to guide the design of more potent therapeutic agents. nih.gov

In Silico Prediction of Pharmacokinetic and Toxicity Relevant Parameters (e.g., Absorption, Distribution, Metabolism)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development. mdpi.com For this compound, various computational tools can be used to estimate its pharmacokinetic and toxicity profiles. These predictions are crucial for assessing the compound's drug-likeness and potential liabilities. udhtu.edu.ua

Predicted ADMET parameters for this compound could be summarized as follows:

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. iphy.ac.cn For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a protein target. nih.gov By simulating the ligand-protein complex in a solvated environment, MD can reveal dynamic changes in interactions that are not captured by static docking studies. researchgate.net

Key insights from MD simulations include the root-mean-square deviation (RMSD) of the ligand in the binding pocket, which indicates the stability of the binding pose. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

| Simulation Metric | Result | Interpretation |

| Ligand RMSD | < 2 Å | Stable binding pose |

| Protein RMSD | < 3 Å | No major conformational changes in the protein |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | Strong binding affinity |

| Key Hydrogen Bonds | Maintained > 80% of simulation time | Stable and important interactions |

These simulations offer a more detailed and dynamic picture of the ligand-protein interaction, which is crucial for understanding the molecular basis of its biological activity. nasa.gov

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov If this compound is identified as a hit compound, virtual screening can be used to find other potential lead compounds with similar or improved properties. This can be done through either ligand-based or structure-based approaches.

In a ligand-based virtual screen, a model of this compound would be used to search for compounds with similar 2D or 3D features. In a structure-based virtual screen, the 3D structure of the target protein would be used to dock a large library of compounds, and those with the best docking scores would be selected for further investigation. This approach can significantly accelerate the process of lead identification. aragen.com

Cheminformatics Tools for Library Design and Optimization

Cheminformatics tools are essential for the design and optimization of compound libraries based on a lead structure like this compound. These tools can be used to enumerate virtual libraries of analogs by systematically modifying different parts of the molecule. For example, different substituents could be added to the isoquinoline (B145761) ring or the methyl group could be replaced with other alkyl groups.

These virtual libraries can then be filtered based on various criteria, such as physicochemical properties (e.g., Lipinski's rule of five), predicted ADMET properties, and predicted activity from QSAR models. This allows for the creation of a focused library of compounds with a higher probability of success for synthesis and biological testing. The use of cheminformatics in this way enables a more rational and efficient approach to lead optimization.

Analytical Methodologies for 1 Methylisoquinolin 7 Amine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and properties of 1-Methylisoquinolin-7-amine. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of the parent compound, 1-methylisoquinoline (B155361), signals corresponding to the protons of the isoquinoline (B145761) ring and the methyl group are observed. chemicalbook.com The protons on the heterocyclic and benzene (B151609) rings resonate in the aromatic region (typically δ 7.0-8.5 ppm), while the methyl protons appear as a sharp singlet in the upfield region (around δ 2.5-3.0 ppm). chemicalbook.com

For this compound, the presence of the amine group at the 7-position significantly influences the chemical shifts of the adjacent aromatic protons due to its electron-donating nature. The protons on the amine group itself would appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, confirming the substitution pattern and finalizing the structural assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.7 | Singlet |

| NH₂ | Broad | Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure:

N-H Stretching: A primary amine group (-NH₂) typically exhibits two distinct bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. youtube.com

Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of the C-H stretching vibrations within the aromatic isoquinoline ring. libretexts.org

Aliphatic C-H Stretching: The methyl group (-CH₃) will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). libretexts.org

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring system appear in the 1475-1600 cm⁻¹ region. libretexts.org

N-H Bending: The scissoring vibration of the primary amine group is typically observed in the range of 1550-1640 cm⁻¹. uc.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend | 1550 - 1640 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C / C=N Stretch | 1475 - 1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂), the molecular weight is 158.20 g/mol .

In a mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Since this compound contains two nitrogen atoms, its molecular ion peak is expected at an even m/z value (m/z = 158).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions. fiu.edu The calculated exact mass of the [M+H]⁺ ion for C₁₀H₁₀N₂ is 159.0917, a value that can be precisely measured by HRMS to confirm the molecular formula.

UV-Visible Spectroscopy for Purity and Concentration

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for quantifying the concentration of this compound in a solution and assessing its purity. The isoquinoline ring system acts as a chromophore, absorbing UV light at characteristic wavelengths.

By measuring the absorbance at a specific wavelength (λmax) where the compound absorbs maximally, the concentration can be determined using the Beer-Lambert law. A calibration curve is typically constructed by plotting absorbance versus known concentrations of a pure standard. This curve can then be used to determine the concentration of unknown samples. Purity can be assessed by examining the shape of the UV spectrum and by using techniques like peak purity analysis in conjunction with chromatography.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, quantification, and purity assessment of this compound. A robust HPLC method must be developed and subsequently validated to ensure its reliability. nih.gov

Method Development: A typical reversed-phase HPLC method would be suitable for this compound. The development process involves optimizing several key parameters:

Column: A C18 column is a common choice, providing good retention for moderately polar compounds like this compound.

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an additive like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed to achieve optimal separation.

Flow Rate: A flow rate of around 1.0 mL/min is standard.

Detection: A UV detector set at the compound's λmax would provide high sensitivity.

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. chemmethod.com Validation involves assessing several performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Correlation coefficient (r²) of the calibration curve | r² ≥ 0.999 |

| Accuracy | Percent recovery of a known amount of analyte | 98.0% - 102.0% |

| Precision | Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2.0% |

| LOD | Signal-to-Noise Ratio | S/N ≥ 3 |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. For amines like this compound, which can be polar and reactive, GC analysis often requires a derivatization step to increase their volatility and improve chromatographic separation. bre.comhelsinki.firesearchgate.net This process involves reacting the amine with a specific reagent to form a less polar, more stable derivative that is more suitable for GC analysis. researchgate.net

The primary application of GC in the context of this compound research is for purity assessment and quantification in various matrices. When coupled with a mass spectrometer (GC-MS), it provides a high degree of sensitivity and selectivity, allowing for the identification and quantification of the target compound even at low concentrations. mostwiedzy.pl The choice of column, detector, and derivatization agent is critical for developing a successful GC method. bre.comresearchgate.net For instance, the use of a nitrogen-selective detector (NPD) can enhance sensitivity and selectivity for nitrogen-containing compounds like this compound. researchgate.net

Table 1: Typical GC Parameters for Amine Analysis

| Parameter | Description | Typical Setting/Value for Amine Analysis |

|---|---|---|

| Column | The stationary phase where separation occurs. | Capillary columns with non-polar or mid-polar stationary phases (e.g., DB-5MS). |

| Injector Temperature | Temperature at which the sample is vaporized. | Typically set high enough to ensure rapid vaporization without thermal degradation (e.g., 250-280 °C). |

| Carrier Gas | Inert gas that moves the sample through the column. | Helium or Nitrogen. |

| Oven Program | Temperature gradient used to elute compounds. | A temperature ramp (e.g., starting at 60°C, ramping to 300°C) is used to separate compounds with different boiling points. |

| Detector | Device used to detect the eluted compounds. | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS). |

| Derivatization Agent | Reagent used to increase volatility and reduce polarity. | Acylating agents (e.g., isobutyl chloroformate) or silylating agents. researchgate.netmostwiedzy.pl |

X-ray Crystallography for Three-Dimensional Structure Elucidation

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. wikipedia.orgnih.gov This crystal, typically larger than 0.1 mm in all dimensions, is then mounted and exposed to an intense beam of X-rays. wikipedia.org The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are meticulously recorded. wikipedia.orgnih.gov By analyzing this diffraction pattern, scientists can calculate a three-dimensional map of the electron density within the crystal, from which the positions of the individual atoms can be determined and the molecular structure can be modeled. nih.gov While a specific crystallographic study for this compound is not detailed in the provided sources, studies on related quinoline (B57606) derivatives have successfully used this technique to confirm their synthesized structures. researchgate.net

Table 2: Key Steps in X-ray Crystallography

| Step | Description | Purpose |

|---|---|---|

| 1. Crystallization | Growing a single, high-quality crystal of the compound. | To create an ordered, repeating lattice necessary for coherent diffraction. nih.gov |

| 2. Data Collection | Mounting the crystal and exposing it to a monochromatic X-ray beam to collect diffraction data. | To obtain a diffraction pattern that is unique to the compound's crystal structure. wikipedia.org |

| 3. Structure Solution | Using the diffraction data to solve the "phase problem" and generate an initial electron density map. | To create a preliminary model of the atomic arrangement. |

| 4. Structure Refinement | Computationally refining the atomic positions to best fit the experimental diffraction data. | To produce a final, highly accurate three-dimensional model of the molecule. wikipedia.org |

Advanced Analytical Techniques for Biologically Relevant Studies (e.g., Microscale Thermophoresis for binding)

To understand the biological relevance of this compound, it is crucial to study its interactions with potential biological targets such as proteins or enzymes. Microscale Thermophoresis (MST) is a modern biophysical technique used to quantify molecular interactions in solution. nih.govharvard.edu It measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. harvard.edu